molecular formula C14H20N2OS B2742653 (3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone CAS No. 1090480-27-5

(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

Cat. No. B2742653
CAS RN: 1090480-27-5
M. Wt: 264.39
InChI Key: UTJYHSLJGBXIIZ-UHFFFAOYSA-N
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Description

The compound “(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other bioactive compounds . It also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyridine rings, along with the attached functional groups. The exact structure would depend on the specific positions of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and pyridine rings, as well as the methylsulfanyl and methanone groups. The electron-rich nitrogen in the piperidine ring could potentially act as a nucleophile, while the pyridine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanone group could enhance its solubility in polar solvents .

Scientific Research Applications

Spectroscopic and Molecular Orbital Analysis

The characteristics of a closely related compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, have been investigated using Density Functional Theory. This includes geometrical parameters, FT-IR, Raman, 13C, and 1H NMR for confirming the structure of the molecule. The study also involved molecular orbital calculations to understand chemical reactivity descriptors, static charge distribution, and reactive sites in the molecule. Thermodynamic parameters such as heat capacity, entropy, and enthalpy at different temperatures were calculated (Arasu, Asirvatham, Priya, & Revathi, 2019).

Synthesis and Theoretical Studies

A study presented an efficient approach for the regioselective synthesis of a compound structurally similar to the target molecule. This involved N-acylation and a microwave-assisted Fries rearrangement. Theoretical studies of the prototropy process and the Fries rearrangement, involving the formation of an intimate ion pair, were carried out by density functional theory (DFT) calculations. The crystallographic analysis of the intermolecular interactions and the energy frameworks based on different molecular conformations are described (Moreno-Fuquen et al., 2019).

Synthesis of Related Compounds for Biological Activities

A series of novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural groups, have been synthesized and characterized. These compounds exhibited favorable herbicidal and insecticidal activities, indicating potential applications in agriculture and pest control (Wang et al., 2015).

Medicinal Chemistry and Drug Discovery

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, structurally similar to the target molecule, were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and favorable druglike properties. Preliminary in vivo studies confirmed their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).

Catalysis and Chemical Synthesis

The target molecule's structural analogs have been used in catalyst- and solvent-free synthesis processes. These processes involve complex chemical reactions like Baeyer–Villiger oxidation, highlighting the potential application of such compounds in catalysis and organic synthesis (Martins et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict the exact mechanism .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-7-11(2)9-16(8-10)14(17)12-5-4-6-15-13(12)18-3/h4-6,10-11H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJYHSLJGBXIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine

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